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Compound of Interest

Compound Name: Methyltetrazine-PEG8-NH-Boc

Cat. No.: B15340108 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

and relevant experimental protocols for the characterization of Methyltetrazine-PEG8-NH-
Boc. This molecule is a key heterobifunctional linker used in bioconjugation and drug delivery,

enabling the connection of a methyltetrazine moiety to a primary amine via a flexible

polyethylene glycol (PEG) spacer. While specific raw spectral data for this compound is not

readily available in public databases, this guide outlines the expected analytical results based

on its known structure, alongside detailed methodologies for researchers to perform their own

characterization.

Chemical Structure and Properties
IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-((6-methyl-1,2,4,5-tetrazin-3-

yl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

Molecular Formula: C₃₄H₅₆N₆O₁₁

Molecular Weight: 724.85 g/mol

CAS Number: 2143968-21-0

Mass Spectrometry Data
Mass spectrometry is a critical technique for confirming the molecular weight and purity of

Methyltetrazine-PEG8-NH-Boc. High-resolution mass spectrometry (HRMS) is recommended
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to confirm the elemental composition.

Table 1: Expected Mass Spectrometry Data

Ion Species Calculated m/z

[M+H]⁺ 725.4138

[M+Na]⁺ 747.3957

[M+K]⁺ 763.3697

[M+NH₄]⁺ 742.4404

[M-Boc+H]⁺ 625.3611

M refers to the neutral molecule C₃₄H₅₆N₆O₁₁.

Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and purity of Methyltetrazine-PEG8-NH-Boc.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation:

Prepare a stock solution of Methyltetrazine-PEG8-NH-Boc in a suitable solvent (e.g.,

acetonitrile or methanol) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for

infusion, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

Instrument Setup (Positive Ion Mode ESI):

Capillary Voltage: 3.5 - 4.5 kV

Cone Voltage: 20 - 40 V
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Source Temperature: 100 - 120 °C

Desolvation Temperature: 250 - 350 °C

Desolvation Gas Flow (N₂): 600 - 800 L/hr

Mass Range: 100 - 1500 m/z

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

Acquire data in full scan mode. For increased confidence, perform tandem MS (MS/MS)

on the parent ion to observe characteristic fragmentation patterns.

Data Analysis:

Process the acquired spectrum to identify the peaks corresponding to the expected ion

species (e.g., [M+H]⁺, [M+Na]⁺).

Compare the measured m/z values to the calculated values to confirm the identity of the

compound. The mass accuracy should be within 5 ppm for HRMS.

NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the chemical

structure of Methyltetrazine-PEG8-NH-Boc. ¹H NMR will confirm the presence of key

functional groups and the PEG chain, while ¹³C NMR will provide information on the carbon

framework.

Table 2: Expected ¹H NMR Chemical Shifts
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Boc (tert-butyl) ~1.44 s 9H

PEG backbone (-O-

CH₂-CH₂-O-)
~3.64 m 32H

-CH₂-NH-Boc ~3.35 t 2H

Tetrazine-CH₃ ~3.05 s 3H

Tetrazine-CH₂-O- ~4.70 s 2H

Aromatic protons (if

present on linker)
7.0 - 8.5 m -

NH-Boc ~5.0 (broad) s 1H

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of Methyltetrazine-PEG8-NH-Boc.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

Sample Preparation:

Dissolve 5-10 mg of Methyltetrazine-PEG8-NH-Boc in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Tune and shim the spectrometer to the prepared sample.
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Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR

experiments.

Data Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum.

For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Data Analysis:

Process the spectra (Fourier transform, phase correction, and baseline correction).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the chemical shifts to the corresponding protons and carbons in the molecule

based on expected values and coupling patterns.

Visualized Workflows and Molecular Structure
The following diagrams illustrate the experimental workflows for the characterization of

Methyltetrazine-PEG8-NH-Boc and the logical relationship of its components.
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Caption: Mass Spectrometry Workflow
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Sample Preparation Data Acquisition Data Analysis

Dissolve 5-10 mg in
Deuterated Solvent

Transfer to
NMR Tube

Tune and Shim
Spectrometer

Acquire 1H and 13C
Spectra

Process Spectra
(FT, Phasing)

Assign Chemical Shifts
and Integrate Confirm Structure

Click to download full resolution via product page

Caption: NMR Spectroscopy Workflow
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Caption: Functional Components of the Molecule
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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